Dihydrolycorine

説明

This compound has been reported in Pancratium maritimum, Galanthus trojanus, and Lycoris radiata with data available.

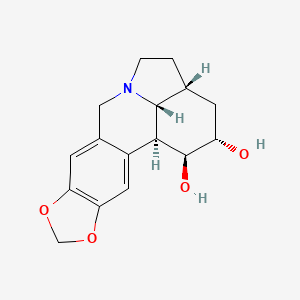

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1S,15R,17S,18S,19R)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9-triene-17,18-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19/h4-5,8,11,14-16,18-19H,1-3,6-7H2/t8-,11+,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJILFEGOWCJNIK-MGRBZGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CC4=C(C=C3C5C2C1CC(C5O)O)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2[C@H]1C[C@@H]([C@H]5O)O)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346488 | |

| Record name | Dihydrolycorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6271-21-2 | |

| Record name | Dihydrolycorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006271212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrolycorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6271-21-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROLYCORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7N4S72301 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dihydrolycorine: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolycorine is a naturally occurring Amaryllidaceae alkaloid, a class of compounds renowned for their diverse and potent biological activities. As a derivative of the well-studied alkaloid lycorine, this compound has garnered interest for its potential pharmacological applications, including antihypertensive and neuroprotective effects.[1] This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential mechanisms of action through signaling pathways. All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using Graphviz diagrams.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the Amaryllidaceae family. These perennial, bulbous plants are distributed worldwide and have a long history of use in traditional medicine. The primary documented sources of this compound include:

-

Lycoris radiata (Red Spider Lily): The bulbs of Lycoris radiata are a significant source of various Amaryllidaceae alkaloids, including this compound.[2][3][4] This species is native to East Asia and is widely cultivated as an ornamental plant.[5]

-

Crinum asiaticum (Poison Bulb, Giant Crinum Lily): This perennial bulbous herb, found in tropical and subtropical regions, is another notable source of this compound and other related alkaloids.[6][7]

-

Zephyranthes flava (Yellow Rain Lily): This species of rain lily has also been identified as a source of this compound.[6]

-

Pancratium maritimum (Sea Daffodil): this compound has been reported in this coastal plant of the Mediterranean region.[4]

-

Galanthus trojanus (Trojan Snowdrop): This species of snowdrop is also a known source of the alkaloid.[4]

The concentration of this compound and other alkaloids can vary depending on the plant species, the developmental stage of the plant, and the geographic location of cultivation.[8]

Isolation and Purification Methods

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction of the crude alkaloid mixture followed by chromatographic purification. While a specific, detailed protocol exclusively for this compound is not extensively documented, the general methods for isolating Amaryllidaceae alkaloids can be effectively applied.

Extraction of Total Alkaloids

The initial step involves the extraction of the total alkaloid content from the plant material, most commonly the bulbs.

2.1.1. Sample Preparation:

-

Harvesting and Cleaning: Fresh plant bulbs are harvested and thoroughly cleaned to remove soil and other debris.

-

Drying and Grinding: The bulbs are sliced and dried to a constant weight. Lyophilization (freeze-drying) is a preferred method to preserve the chemical integrity of the alkaloids. The dried material is then ground into a fine powder to increase the surface area for extraction.

2.1.2. Extraction Protocols:

Several extraction techniques can be employed, ranging from traditional solvent extraction to more modern, efficiency-enhancing methods.

-

Maceration: The powdered plant material is soaked in a suitable solvent at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation.[7]

-

Soxhlet Extraction: This continuous extraction method provides a more efficient extraction by repeatedly washing the plant material with fresh, heated solvent.

-

Ultrasonic-Assisted Extraction (UAE): The use of ultrasound can significantly enhance extraction efficiency by disrupting cell walls, leading to increased solvent penetration and reduced extraction time.[3]

-

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, resulting in a rapid and efficient extraction process.

Common Solvents for Extraction:

-

Methanol or Ethanol (70-95%): These polar solvents are widely used for the initial extraction of Amaryllidaceae alkaloids.[8]

-

Acidified Water: An acidic aqueous solution (e.g., water with sulfuric or hydrochloric acid) can be used to extract the alkaloids in their salt form.[9]

A patented method for extracting a total alkaloid mixture from Lycoris radiata, which includes this compound, combines enzymatic hydrolysis with ultrasonic-assisted extraction. This method reports a total alkaloid extraction rate of 0.97%.[3]

Purification of this compound

Following the initial extraction, the crude alkaloid extract is a complex mixture of various compounds. Purification is essential to isolate this compound to a high degree of purity. Chromatographic techniques are the cornerstone of this purification process.

2.2.1. Liquid-Liquid Partitioning:

Before chromatographic separation, a liquid-liquid partitioning step is often employed to remove non-alkaloidal compounds. The crude extract is typically dissolved in an acidic aqueous solution and washed with a non-polar solvent like n-hexane to remove lipids and other non-polar impurities. The aqueous layer containing the protonated alkaloids is then basified (e.g., with ammonia or sodium carbonate) to deprotonate the alkaloids, which can then be extracted into a moderately polar organic solvent such as chloroform or dichloromethane.

2.2.2. Chromatographic Techniques:

-

Column Chromatography (CC): This is a fundamental technique for the separation of alkaloids. Silica gel or alumina are commonly used as the stationary phase. A gradient elution system with solvents of increasing polarity (e.g., a mixture of chloroform and methanol) is typically employed to separate the different alkaloids based on their polarity.[10]

-

Preparative Thin-Layer Chromatography (pTLC): For smaller scale purifications or for final purification steps, pTLC can be a valuable tool.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers high resolution and is often used in the final stages of purification to obtain highly pure this compound. Reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like trifluoroacetic acid.[5]

The progress of the purification is monitored by analytical techniques such as Thin-Layer Chromatography (TLC) or analytical HPLC.

Quantitative Data

Quantitative data specifically for the isolation of this compound is limited in the available literature. However, data for the parent compound, lycorine, can provide a general indication of the alkaloid content in Amaryllidaceae species.

| Plant Species | Plant Part | Compound | Content (% of dry weight) | Reference |

| Sternbergia sicula | Aerial parts and bulbs | Lycorine | 0.10 - 0.53% | [5] |

| Sternbergia lutea | Aerial parts and bulbs | Lycorine | 0.19 - 0.40% | [5] |

| Pancratium maritimum | Aerial parts and bulbs | Lycorine | 0.05 - 0.14% | [5] |

| Lycoris radiata | Bulbs | Total Alkaloids | 0.97% (extraction rate) | [3] |

Experimental Protocols

General Protocol for Extraction and Partial Purification of this compound from Lycoris radiata Bulbs

This protocol is a synthesized methodology based on general practices for Amaryllidaceae alkaloid isolation.

-

Preparation of Plant Material:

-

Fresh bulbs of Lycoris radiata are cleaned, sliced, and freeze-dried to a constant weight.

-

The dried bulbs are ground into a fine powder.

-

-

Extraction:

-

The powdered bulbs (100 g) are macerated with 70% methanol (1 L) at room temperature for 48 hours with constant stirring.

-

The mixture is filtered, and the residue is re-extracted twice with fresh 70% methanol (2 x 500 mL).

-

The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is suspended in 2% sulfuric acid (500 mL) and filtered.

-

The acidic solution is washed with n-hexane (3 x 200 mL) to remove non-polar impurities. The hexane layers are discarded.

-

The aqueous layer is basified to pH 9-10 with concentrated ammonium hydroxide.

-

The basified solution is then extracted with chloroform (5 x 200 mL).

-

The combined chloroform extracts are dried over anhydrous sodium sulfate and evaporated to dryness to yield the crude alkaloid fraction.

-

-

Column Chromatography:

-

The crude alkaloid fraction (e.g., 1 g) is adsorbed onto silica gel (2 g) and loaded onto a silica gel column (50 g, 200-300 mesh) packed in chloroform.

-

The column is eluted with a gradient of increasing methanol in chloroform (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, v/v).

-

Fractions of 10-20 mL are collected and monitored by TLC using a chloroform:methanol (9:1) solvent system and visualized under UV light and with Dragendorff's reagent.

-

Fractions containing compounds with a similar Rf value to a this compound standard are combined and concentrated.

-

-

Preparative HPLC (Final Purification):

-

The partially purified fractions are subjected to preparative reversed-phase HPLC on a C18 column.

-

A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the pure compound.

-

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the isolation and purification of this compound.

Putative Signaling Pathways

Direct experimental evidence for the signaling pathways modulated by this compound is currently limited. However, based on the known mechanisms of its parent compound, lycorine, a putative signaling network can be proposed. Lycorine has been shown to impact several key cellular pathways involved in cell proliferation, survival, and metastasis.[2] It is plausible that this compound, as a structurally similar derivative, may exert its biological effects through modulation of these or related pathways.

Caption: Putative signaling pathways modulated by this compound, inferred from lycorine.

Conclusion

This compound represents a promising natural product with potential for therapeutic development. This guide has outlined its primary natural sources within the Amaryllidaceae family and provided a comprehensive overview of the methodologies for its isolation and purification. While specific quantitative data and detailed experimental protocols for this compound remain areas for further research, the established methods for Amaryllidaceae alkaloids provide a solid foundation for its successful isolation. The exploration of its putative signaling pathways, based on the activity of its parent compound lycorine, opens avenues for future mechanistic studies to fully elucidate its pharmacological potential. It is anticipated that further research will refine the isolation processes and uncover the precise molecular targets of this compound, paving the way for its potential application in drug discovery and development.

References

- 1. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101451155A - Method for extracting lycorine from Lycoris radiata - Google Patents [patents.google.com]

- 4. Comparative Analysis of Amaryllidaceae Alkaloids from Three Lycoris Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC - DAD analysis of lycorine in Amaryllidaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical constituents of Crinum asiaticum L. var. sinicum Baker and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Isolation and identification of alkaloids and anthocyanins from flower and bulb of Lycoris radiata using HPLC and LC-ESI-MS [scirp.org]

- 10. iipseries.org [iipseries.org]

Dihydrolycorine biosynthesis pathway in Amaryllidaceae

An In-Depth Technical Guide to the Dihydrolycorine Biosynthesis Pathway in Amaryllidaceae

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The Amaryllidaceae family of plants is a rich source of structurally complex and pharmacologically significant alkaloids. These compounds exhibit a wide array of biological activities, including antiviral, anticancer, and acetylcholinesterase inhibitory effects[1]. A prime example is galanthamine, an approved drug for the symptomatic treatment of Alzheimer's disease[2].

All Amaryllidaceae alkaloids, despite their structural diversity, originate from a common biosynthetic precursor, norbelladine. This precursor is formed from the aromatic amino acids L-phenylalanine and L-tyrosine[1]. Subsequent enzymatic modifications, including methylation and intramolecular oxidative C-C phenol coupling, channel norbelladine into various structural classes, such as the lycorine, crinine, and galanthamine types[3].

This technical guide provides a detailed overview of the biosynthetic pathway leading to this compound, a representative alkaloid of the lycorine class. It covers the key enzymatic steps, from primary metabolic precursors to the core alkaloid skeleton, and presents available quantitative data and relevant experimental methodologies for researchers in the field.

Upstream Pathway: Synthesis of the Key Intermediate 4'-O-Methylnorbelladine

The biosynthesis of this compound begins with the formation of the pivotal intermediate, 4'-O-methylnorbelladine, from L-phenylalanine and L-tyrosine. This upstream segment of the pathway is foundational for all major Amaryllidaceae alkaloids.

-

Precursor Formation : L-phenylalanine is converted to 3,4-dihydroxybenzaldehyde (3,4-DHBA) via the phenylpropanoid pathway. L-tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to produce tyramine[1].

-

Condensation and Reduction : Tyramine and 3,4-DHBA are condensed to form a Schiff base intermediate, norcraugsodine. This reaction is catalyzed by Norbelladine Synthase (NBS) . The intermediate is then reduced to norbelladine by Noroxomaritidine/Norcraugsodine Reductase (NR) [4]. This two-step process constitutes a novel catalytic route for the formation of the norbelladine backbone[4][5].

-

O-Methylation : The final step in this stage is the regioselective methylation of the 4'-hydroxyl group of norbelladine. This reaction is catalyzed by Norbelladine 4'-O-methyltransferase (N4OMT) , a class I O-methyltransferase, to yield 4'-O-methylnorbelladine, the last common intermediate before the pathway branches into different structural types[3][6].

Core Pathway: Formation of the Lycorine Skeleton

The divergence of the biosynthetic pathway occurs at 4'-O-methylnorbelladine. The formation of the lycorine skeleton is achieved through a specific intramolecular C-C oxidative coupling reaction.

-

Ortho-Para' Oxidative Coupling : The lycorine-type pyrrolophenanthridine skeleton is formed via an intramolecular ortho-para' oxidative coupling of 4'-O-methylnorbelladine[3][7]. This critical cyclization step is catalyzed by a Cytochrome P450 (CYP) enzyme [3]. While enzymes of the CYP96T family have been identified as catalyzing para-para' and para-ortho' coupling, the specific enzyme responsible for the ortho-para' coupling leading to the lycorine scaffold is yet to be fully characterized but is presumed to be a related P450 monooxygenase[8][9].

-

Formation of the Dioxolo Bridge : Following the C-C bond formation, the characteristic methylenedioxy bridge (dioxolo group) of the lycorine A-ring is formed. This reaction is also likely catalyzed by a cytochrome P450 enzyme, which facilitates the formation of an oxide bridge from adjacent hydroxyl and methoxy groups[3]. The product of these cyclizations is the core lycorine alkaloid.

Late-Stage Biosynthesis: Formation of this compound

The final step in the pathway is the conversion of lycorine to this compound. This compound derivatives have been isolated from Amaryllidaceae species such as Lycoris radiata[1].

-

Reduction of Lycorine : Chemical and structural data indicate that this compound is a reduced form of lycorine[10]. Specifically, α- and β-dihydrolycorine derivatives are formed by the saturation of the C(3)-C(3a) double bond in the C-ring of the lycorine molecule[10].

-

Enzymology : The specific enzyme catalyzing this reduction in planta has not yet been characterized. It is hypothesized to be a reductase , likely NADPH-dependent, that stereospecifically reduces the double bond to yield the final this compound product. The characterization of this late-stage enzyme remains a key area for future research.

Quantitative Data

Quantitative analysis of biosynthetic enzymes and alkaloid content is crucial for understanding pathway flux and for metabolic engineering efforts. Data remains limited for many enzymes in the pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Source Organism | Substrate | Km (μM) | kcat (min-1) | Reference |

|---|

| NpOMT | Narcissus papyraceus | Norbelladine | 169 ± 19 | 2.17 |[11] |

Table 2: Example Alkaloid Content in Narcissus Species (Bulbs)

| Alkaloid | N. pseudonarcissus cv. Carlton | N. jonquilla Quail | Analytical Method | Reference |

|---|---|---|---|---|

| Galanthamine | Present | Present | GC-MS, NACE | [2] |

| Haemanthamine | High Content | High Content | HPLC-ESI-MS, NACE | [2] |

| Lycorine | Present | Present | GC-MS | [12] |

(Note: Absolute concentrations vary significantly based on cultivar, developmental stage, and environmental conditions. The data presented indicates relative presence and abundance.)

Experimental Protocols

Protocol: Alkaloid Extraction from Plant Material for GC-MS Analysis

This protocol is adapted from methodologies used for the analysis of Amaryllidaceae alkaloids[13][14].

-

Homogenization : Macerate 500 mg of dried, powdered plant material (e.g., bulbs) in 10 mL of methanol.

-

Extraction : Sonicate the mixture for 30 minutes and then leave to extract for 24 hours at room temperature.

-

Filtration : Filter the extract and evaporate the methanol under vacuum.

-

Acid-Base Partitioning :

-

Dissolve the dried residue in 10 mL of 2% sulfuric acid.

-

Wash the acidic solution with 3 x 10 mL of diethyl ether to remove fats and neutral compounds. Discard the ether phase.

-

Adjust the aqueous phase to pH 9-10 with 25% ammonium hydroxide.

-

Extract the alkaloids from the basic solution with 3 x 15 mL of ethyl acetate.

-

-

Final Preparation : Combine the ethyl acetate fractions and evaporate to dryness under vacuum. Re-dissolve the final alkaloid residue in a known volume of methanol (e.g., 1 mL) for GC-MS analysis.

Protocol Outline: Heterologous Expression and Assay of a Biosynthetic Enzyme

This workflow describes the general procedure for characterizing a candidate biosynthetic gene, such as an O-methyltransferase or a cytochrome P450.

References

- 1. Biosynthesis and Biological Activities of Newly Discovered Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Amaryllidaceae alkaloids from Narcissus by GC-MS and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Functional characterization of CYP96T1-like cytochrome P450 from Lycoris aurea catalyzing para-para′ and para-ortho′ oxidative coupling in Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 14. researchgate.net [researchgate.net]

Physical and chemical properties of Dihydrolycorine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrolycorine, a derivative of the Amaryllidaceae alkaloid lycorine, has emerged as a compound of significant interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its known biological mechanisms of action. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Introduction

This compound is a naturally occurring alkaloid found in various species of the Amaryllidaceae family, including Lycoris radiata. Structurally, it is a hydrogenated derivative of lycorine, retaining the core pyrrolophenanthridine skeleton. Possessing a range of biological activities, this compound has demonstrated notable antihypertensive, neuroprotective, and protein synthesis inhibitory effects, making it a compelling candidate for further investigation and drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

General Properties

| Property | Value | Source |

| CAS Number | 6271-21-2 | --INVALID-LINK-- |

| Molecular Formula | C₁₆H₁₉NO₄ | --INVALID-LINK-- |

| Molecular Weight | 289.33 g/mol | --INVALID-LINK-- |

| IUPAC Name | (1S,2S,3aR,12bS,12cR)-2,3,3a,4,5,7,12b,12c-octahydro-1H-[1][2]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |

Quantitative Data

The following table summarizes the available quantitative physical and chemical data for this compound.

| Property | Value | Reference |

| Melting Point | 247 °C | --INVALID-LINK-- |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK-- |

| DMSO: ~3 mg/mL | --INVALID-LINK-- | |

| PBS (pH 7.2): ~2.5 mg/mL | --INVALID-LINK-- | |

| UV max (in Methanol) | 242, 290 nm | --INVALID-LINK-- |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. A publication by Evidente et al. (1983) provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of both lycorine and α-dihydrolycorine.[1] Researchers should refer to this publication for the complete spectral assignments.

Note: Access to the full text of the cited reference is recommended for detailed spectral data.

Experimental Protocols

This section outlines methodologies for the isolation and potential synthesis of this compound.

Isolation from Lycoris radiata

Materials:

-

Fresh or dried bulbs of Lycoris radiata

-

Methanol or Ethanol

-

Dilute Hydrochloric Acid (e.g., 1 M HCl)

-

Ammonia solution

-

Dichloromethane or Chloroform

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Solvent systems for chromatography (e.g., Chloroform/Methanol gradients)

Procedure:

-

Extraction:

-

Grind the dried plant material into a fine powder.

-

Macerate the powder with methanol or 70% ethanol at room temperature for 24-48 hours with occasional stirring.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Suspend the crude extract in dilute hydrochloric acid.

-

Wash the acidic solution with dichloromethane to remove neutral and weakly basic compounds.

-

Make the aqueous layer basic (pH 9-10) by the addition of ammonia solution.

-

Extract the alkaline solution multiple times with dichloromethane or chloroform.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Concentrate the dried organic extract to obtain the crude alkaloid mixture.

-

Subject the crude mixture to silica gel column chromatography.

-

Elute with a gradient of chloroform and methanol, starting with pure chloroform and gradually increasing the methanol concentration.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify and isolate this compound.

-

Workflow for this compound Isolation

Total Synthesis

A total synthesis of this compound has been reported.[2][3][4] While the detailed experimental procedures are not available in the provided abstracts, these publications serve as a primary reference for researchers interested in the synthetic route. The synthesis of related Amaryllidaceae alkaloids often involves complex multi-step sequences, and access to the full text of these articles is essential for replicating the synthesis.

Mechanisms of Action

This compound exhibits several distinct biological activities, the mechanisms of which are beginning to be elucidated.

Antihypertensive Activity: α1-Adrenergic Receptor Blockade

This compound has been shown to possess antihypertensive properties. This effect is attributed to its ability to act as an antagonist at α1-adrenergic receptors.[5] By blocking these receptors on vascular smooth muscle, this compound prevents norepinephrine-induced vasoconstriction, leading to vasodilation and a subsequent reduction in blood pressure.

Signaling Pathway of α1-Adrenergic Receptor Blockade

Inhibition of Protein Synthesis: Targeting the Peptidyl Transferase Center

This compound is a known inhibitor of protein synthesis in eukaryotic cells. It is believed to exert this effect by targeting the peptidyl transferase center (PTC) of the ribosome. By binding to the ribosome, this compound likely interferes with the formation of peptide bonds, a critical step in the elongation phase of translation. This mechanism is shared with its parent compound, lycorine.

Mechanism of Protein Synthesis Inhibition

Neuroprotective Effects

This compound has been reported to exhibit neuroprotective activities.[5] While the precise signaling pathway has not been fully elucidated for this compound itself, the neuroprotective effects of many alkaloids are often attributed to the modulation of pathways involved in oxidative stress, inflammation, and apoptosis. Further research is required to delineate the specific molecular targets and signaling cascades involved in this compound's neuroprotective action.

Conclusion

This compound is a promising natural product with a multifaceted pharmacological profile. Its antihypertensive, protein synthesis inhibitory, and neuroprotective effects warrant further investigation for potential therapeutic applications. This technical guide provides a consolidated resource of its known physical, chemical, and biological properties to aid researchers in their future studies. The elucidation of detailed experimental protocols for its synthesis and the specific signaling pathways underlying its neuroprotective effects remain key areas for future research.

References

- 1. 1H and 13c nmr analysis of lycorine and α-dihydrolycorine [iris.unina.it]

- 2. Studies toward the Total Synthesis of Dihydrolycolucine. Preparation of AB and CEF Ring Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A total synthesis of this compound, hydrogenation product of the alkaloid lycorine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. medkoo.com [medkoo.com]

Dihydrolycorine: A Technical Guide to its Neuroprotective Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrolycorine, an alkaloid compound, has emerged as a promising candidate for neuroprotective therapies. This document provides a comprehensive overview of the current understanding of its mechanism of action in neuroprotection, with a focus on its role in mitigating neuroinflammation, oxidative stress, apoptosis, and dysregulated autophagy. This guide synthesizes findings from various preclinical studies, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved. The information is intended to facilitate further research and accelerate the development of this compound-based therapeutics for neurodegenerative diseases.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through a multi-targeted approach, influencing several key pathological processes implicated in neurodegeneration. The primary mechanisms identified include the attenuation of neuroinflammation, reduction of oxidative stress, inhibition of apoptotic pathways, and modulation of autophagy.

Anti-Neuroinflammatory Effects

Neuroinflammation, primarily mediated by activated microglia and astrocytes, is a hallmark of many neurodegenerative diseases. This compound and its derivatives have been shown to suppress the production of pro-inflammatory mediators.

A key signaling pathway implicated in neuroinflammation is the Nuclear Factor-kappa B (NF-κB) pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1][2][3]. This compound and related compounds inhibit the activation of the NF-κB pathway, thereby reducing the expression of these inflammatory molecules[2][3][4]. This is achieved by preventing the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB, which keeps NF-κB sequestered in the cytoplasm[2].

Furthermore, this compound has been observed to suppress the activation of mitogen-activated protein kinase (MAPK) signaling pathways, which also play a crucial role in the inflammatory response[3].

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, leads to neuronal damage and is a significant contributor to neurodegeneration[5][6]. Natural compounds, including alkaloids, are known to possess antioxidant properties[5]. This compound is believed to protect neurons from oxidative stress-induced death by scavenging free radicals and potentially upregulating endogenous antioxidant defenses[7][8]. This action helps to preserve mitochondrial function, which is often compromised in neurodegenerative conditions[9].

Regulation of Apoptosis and Autophagy

Apoptosis , or programmed cell death, is a critical process in the removal of damaged neurons. However, excessive apoptosis contributes to the progressive neuronal loss in neurodegenerative diseases[10]. This compound has been shown to inhibit apoptosis by modulating the expression of key regulatory proteins. It can decrease the expression of pro-apoptotic proteins like Bax and caspase-3, while increasing the expression of anti-apoptotic proteins such as Bcl-2[3][11].

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and protein aggregates[12]. While essential for neuronal health, its dysregulation is implicated in neurodegeneration. This compound and its analogue lycorine have been shown to modulate autophagy. For instance, lycorine promotes the degradation of α-synuclein, a protein central to Parkinson's disease pathology, by activating the ubiquitin-proteasome system (UPS) via a PKA-mediated pathway[13]. In some contexts, lycorine has been shown to induce autophagy-associated apoptosis in cancer cells by targeting the MEK/ERK pathway[14]. The precise role of this compound in modulating autophagy in a neuroprotective context requires further elucidation, but it appears to contribute to the clearance of pathogenic protein aggregates. There is a complex interplay between apoptosis and autophagy, with shared regulatory molecules[15][16].

Key Signaling Pathways

The neuroprotective effects of this compound are mediated by its influence on intricate signaling networks within neuronal and glial cells. The following diagrams illustrate the primary pathways involved.

Caption: this compound inhibits neuroinflammation by suppressing the TLR4-mediated NF-κB and MAPK signaling pathways.

Caption: this compound modulates apoptosis and autophagy to promote neuronal survival and protein homeostasis.

Quantitative Data Summary

While much of the available literature describes the qualitative effects of this compound and related compounds, some studies provide quantitative data on their neuroprotective efficacy. The following tables summarize key findings.

Table 1: Anti-Neuroinflammatory Effects of this compound Analogs

| Compound | Model | Target | Effect | Concentration | Reference |

| 7-deoxy-trans-dihydronarciclasine | LPS-activated BV-2 microglia | Pro-inflammatory factors (NO, PGE2, TNF-α, IL-6) | Attenuated expression | Not specified | [1] |

| trans-Dihydrolycoricidine | LPS-stimulated BV-2 cells | PGE2 release | Dose-dependent suppression | 0.1, 0.3, 0.5 µM | [1] |

| Lycorine | LPS-induced BV-2 cells | Inflammatory cytokines (IL-1β, IL-6, TNF-α) | Reduced levels | Not specified | [2] |

Table 2: Effects on α-synuclein Degradation

| Compound | Model | Target | Effect | Administration | Reference |

| Lycorine | A53T transgenic mice | α-synuclein | Promoted degradation in the brain | 15 days intraperitoneal | [13] |

Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for key experiments cited in the study of this compound's neuroprotective actions.

In Vitro Neuroinflammation Model: LPS-Induced BV-2 Microglial Activation

This model is used to screen for the anti-inflammatory properties of compounds.

-

Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated time (e.g., 24 hours) to induce an inflammatory response.

-

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): Quantified in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Protein Expression (iNOS, COX-2, p-NF-κB, p-MAPKs): Assessed in cell lysates by Western blotting using specific primary and secondary antibodies.

-

mRNA Expression: Analyzed by quantitative real-time polymerase chain reaction (qRT-PCR).

-

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Neuroprotection by dihydrotestosterone in LPS-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydrochalcones in Sweet Tea: Biosynthesis, Distribution and Neuroprotection Function [mdpi.com]

- 5. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antioxidant compounds protect dopamine neurons from death due to oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotection in Oxidative Stress-Related Neurodegenerative Diseases: Role of Endocannabinoid System Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influence of Guanine-Based Purines on the Oxidoreductive Reactions Involved in Normal or Altered Brain Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Lycorine Induces autophagy-associated apoptosis by targeting MEK2 and enhances vemurafenib activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Beclin 1-independent autophagy contributes to apoptosis in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Apoptosis and Autophagy: regulatory connections between two supposedly different processes - PMC [pmc.ncbi.nlm.nih.gov]

Screening of Dihydrolycorine for Novel Biological Activities: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical guide for the systematic screening of Dihydrolycorine, an alkaloid derivative of Lycorine, for novel biological activities. It outlines detailed experimental protocols, presents key quantitative data from studies on the parent compound as a benchmark, and visualizes critical workflows and cellular pathways to guide future research.

Introduction

This compound (DL) is a derivative of Lycorine, a prominent phenanthridine alkaloid isolated from plants of the Amaryllidaceae family.[1] While Lycorine has been extensively studied for its broad spectrum of pharmacological properties—including anticancer, antiviral, and anti-inflammatory activities—the biological potential of this compound remains comparatively underexplored.[2][3][4] To date, this compound has been primarily characterized by its antihypertensive and neuroprotective effects.[1] It has been shown to lower arterial pressure by acting as an alpha 1-adrenoceptor antagonist and to reduce cerebral edema and infarct size in models of ischemia-reperfusion injury.

Given the potent and diverse bioactivities of its parent compound, this compound represents a promising candidate for the discovery of novel therapeutic agents. This guide proposes a structured screening cascade to systematically evaluate its potential in oncology, virology, and immunology, providing researchers with the necessary protocols and conceptual frameworks to initiate investigation.

General Screening Workflow

A systematic approach is crucial for efficiently screening this compound for novel biological activities. The workflow should begin with a battery of in vitro assays to identify initial hits, followed by more complex cellular and mechanistic studies, and culminating in in vivo models for validation.

Caption: A logical workflow for screening this compound.

Screening for Anticancer Activity

Rationale: Lycorine demonstrates potent cytostatic and cytotoxic effects against a wide array of cancer cell lines, including those resistant to apoptosis.[5][6] Although some early studies showed inactivity for certain dihydro-derivatives, the specific biological profile of this compound warrants a thorough investigation against a diverse cancer cell panel.[1]

Data Presentation: Reference Anticancer Activity of Lycorine

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of the parent compound, Lycorine, against various human cancer cell lines, providing a benchmark for evaluating the potential of this compound.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| A549 | Non-Small-Cell Lung Cancer | 2.5 - 5.0 | [1][5] |

| U373 | Glioblastoma | ~5.0 | [5] |

| HCT116 | Colon Carcinoma | 0.43 | [1] |

| K562 | Myelogenous Leukemia | 0.28 | [1] |

| HL-60 | Promyelocytic Leukemia | 0.15 | [1] |

| MCF-7 | Breast Adenocarcinoma | 0.51 | [1] |

| SK-OV-3 | Ovarian Carcinoma | 0.48 | [1] |

Experimental Protocol: Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7]

Materials:

-

This compound (in DMSO stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]

-

Cell culture medium (serum-free and complete)

-

Solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl).[8]

-

96-well microplates

-

Microplate reader (absorbance at 570-590 nm).[9]

Procedure (Adherent Cells):

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO₂).[10]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) controls. Incubate for 24-72 hours.

-

MTT Addition: Aspirate the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[8]

-

Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]

-

Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

-

Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 590 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Potential Signaling Pathway: PI3K/Akt/mTOR

Lycorine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and promotes cell growth, proliferation, and survival.[11][12][13] Screening this compound for its effect on this pathway is a logical next step if anticancer activity is observed.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

Screening for Antiviral Activity

Rationale: Lycorine exhibits broad-spectrum antiviral activity against numerous RNA viruses, including Zika virus (ZIKV), Enterovirus 71 (EV71), and coronaviruses.[14][15][16] Its mechanisms often involve inhibiting viral replication.[14] This makes this compound a strong candidate for antiviral screening.

Data Presentation: Reference Antiviral Activity of Lycorine

The following table summarizes the 50% effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀) of Lycorine against different viruses. The Selectivity Index (SI = CC₅₀/EC₅₀) indicates the therapeutic window.

| Virus | Cell Line | EC₅₀/IC₅₀ (µM) | CC₅₀ (µM) | SI | Reference(s) |

| ZIKV | Vero | 0.16 | 19.98 | 124.9 | [14] |

| EV71 | RD | ~0.35 (1 µg/mL) | 171.3 (48.5 µg/mL) | ~489 | [16] |

| SARS-CoV-2 | Vero-E6 | 1.2 (cytotoxic) | 1.2 | 1 | [17] |

| MERS-RdRp | (Enzymatic) | 1.41 | N/A | N/A | [15] |

Experimental Protocol: Plaque Reduction Assay

This assay is the gold standard for quantifying the ability of a compound to inhibit viral infection and replication, measured by the reduction in the number of viral plaques.[18][19]

Materials:

-

Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, RD for EV71).

-

Virus stock with a known titer (PFU/mL).

-

This compound stock solution.

-

Cell culture medium.

-

Semi-solid overlay (e.g., 1% methylcellulose or agarose in medium).[20]

-

Fixing solution (e.g., 4% formaldehyde).

-

Staining solution (e.g., 0.1% crystal violet).

-

6-well or 12-well plates.

Procedure:

-

Cell Seeding: Seed host cells in plates to form a confluent monolayer (typically 24 hours).

-

Compound-Virus Incubation: Prepare serial dilutions of this compound. Mix each dilution with a standardized amount of virus (e.g., 100-200 Plaque Forming Units, PFU).[20] Incubate the mixture for 1 hour at 37°C to allow the compound to neutralize the virus.

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the compound-virus mixtures. Allow the virus to adsorb for 1 hour at 37°C.[20]

-

Overlay: Aspirate the inoculum and add 2-3 mL of the semi-solid overlay to each well. This restricts virus spread to adjacent cells, ensuring discrete plaques.[19]

-

Incubation: Incubate the plates at 37°C for a period sufficient for plaques to form (typically 2-7 days, depending on the virus).[21]

-

Visualization: Fix the cells with formaldehyde and then stain with crystal violet. Living cells will stain purple, while plaques (areas of cell death) will appear as clear zones.

-

Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC₅₀ value.

Potential Mechanism: Viral Life Cycle Inhibition

This compound could potentially interfere with various stages of the viral life cycle. A time-of-addition assay can help pinpoint the specific stage of inhibition (e.g., entry, replication, or egress).

Caption: Potential points of viral life cycle inhibition by this compound.

Screening for Anti-inflammatory Activity

Rationale: Lycorine and its precursors can suppress inflammatory responses by inhibiting key signaling pathways like NF-κB and reducing the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and prostaglandins.[22][23]

Data Presentation: Reference Anti-inflammatory Activity of Lycorine

The following table summarizes the known anti-inflammatory effects of Lycorine.

| Assay/Model | Effect | Potency/Concentration | Reference(s) |

| Carrageenan-induced paw edema (rat) | Reduction of edema | ED₅₀ = 0.514 mg/kg | [4][24] |

| LPS-stimulated BV-2 microglia | Inhibition of IL-1β, IL-6, TNF-α mRNA expression | Effective at 1.3 - 5.4 µM | [22] |

| LPS-stimulated macrophages | Inhibition of NO and PGE2 production | Not specified | [23] |

| TNF-α induced NF-κB activity | Inhibition of NF-κB dependent luciferase reporter | Dose-dependent (1-20 µM) | [2] |

Experimental Protocol: Nitric Oxide (Griess) Assay

This assay quantifies nitrite, a stable and soluble breakdown product of NO, in cell culture supernatants from lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).[25]

Materials:

-

RAW 264.7 macrophage cell line.

-

Lipopolysaccharide (LPS).

-

This compound stock solution.

-

Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[26]

-

Sodium nitrite (for standard curve).

-

96-well plates.

-

Microplate reader (absorbance at 540-550 nm).[25]

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Pre-treatment: Treat cells with various concentrations of this compound for 1-2 hours before stimulation.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce inflammation and NO production. Include untreated and LPS-only controls. Incubate for 24-48 hours.[25]

-

Sample Collection: Collect 50-100 µL of cell culture supernatant from each well.

-

Griess Reaction: Add an equal volume of Griess Reagent to each supernatant sample in a new 96-well plate.[27]

-

Incubation: Incubate in the dark at room temperature for 10-15 minutes. A purple/magenta color will develop.

-

Measurement: Measure the absorbance at 540 nm.

-

Analysis: Determine the nitrite concentration in each sample by comparing the absorbance to a sodium nitrite standard curve. Calculate the percentage inhibition of NO production.

Key Signaling Pathway: NF-κB

The NF-κB pathway is a central regulator of inflammation.[28] In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli like TNF-α or LPS lead to the phosphorylation and degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[29] Lycorine is a known inhibitor of this pathway.[2][29]

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Conclusion

This compound stands out as a promising, yet understudied, natural product derivative. Its known antihypertensive and neuroprotective activities, combined with the extensive pharmacological profile of its parent compound Lycorine, provide a strong rationale for broader biological screening. The workflows, protocols, and mechanistic frameworks presented in this guide offer a robust starting point for researchers to systematically uncover novel therapeutic applications for this compound in oncology, virology, and immunology. A structured screening approach will be instrumental in unlocking the full potential of this valuable alkaloid.

References

- 1. Novel Lycorine Derivatives as Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijsit.com [ijsit.com]

- 5. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lycorine, the main phenanthridine Amaryllidaceae alkaloid, exhibits significant antitumor activity in cancer cells that display resistance to proapoptotic stimuli: an investigation of structure-activity relationship and mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. MTT assay overview | Abcam [abcam.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Lycorine inhibits tumor growth of human osteosarcoma cells by blocking Wnt/β-catenin, ERK1/2/MAPK and PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lycorine inhibits tumor growth of human osteosarcoma cells by blocking Wnt/β-catenin, ERK1/2/MAPK and PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiviral activity of lycorine against Zika virus in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Lycorine reduces mortality of human enterovirus 71-infected mice by inhibiting virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 17. vliz.be [vliz.be]

- 18. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 19. bioagilytix.com [bioagilytix.com]

- 20. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. avys.omu.edu.tr [avys.omu.edu.tr]

- 22. Lycorine Pre-Treatment Alleviates Microglia Inflammation After Cerebral Ischemia by Inhibiting NF-κB Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure and Stereochemistry of Dihydrolycorine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolycorine is a natural alkaloid belonging to the Amaryllidaceae family, a class of compounds known for their diverse and potent biological activities.[1] Isolated from various plant species, including Lycoris radiata, this compound has garnered significant interest within the scientific community.[1][2] As a derivative of lycorine, it shares the characteristic pyrrolo[3,2,1-de]phenanthridine ring system.[3] Understanding the precise three-dimensional arrangement of its atoms—its molecular structure and stereochemistry—is fundamental to elucidating its mechanism of action, designing derivatives with improved therapeutic properties, and advancing its potential in drug development. This technical guide provides a comprehensive overview of the molecular architecture of this compound, supported by experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Structure

The molecular formula of this compound is C₁₆H₁₉NO₄, with a molecular weight of 289.33 g/mol .[4][5] The core of the molecule is a pentacyclic skeleton, featuring a fused system of aromatic and saturated rings.

Crystal Structure from X-ray Diffraction

The definitive three-dimensional structure of this compound was determined through single-crystal X-ray diffraction analysis of its hydrobromide salt (C₁₆H₁₉NO₄·HBr).[4] The crystal structure analysis revealed an orthorhombic crystal system with the space group P2₁2₁2₁.[4] The unit cell dimensions were determined to be a = 13.20 Å, b = 10.90 Å, and c = 10.90 Å, with four molecules per unit cell.[4]

Table 1: Crystallographic Data for this compound Hydrobromide [4]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 13.20 Å |

| b | 10.90 Å |

| c | 10.90 Å |

| Z | 4 |

Stereochemistry

The stereochemistry of this compound is complex, with multiple chiral centers that define its specific three-dimensional shape. The IUPAC name for the specific enantiomer found in nature is (1S,2S,3aR,12bS,12cR)-2,3,3a,4,5,7,12b,12c-octahydro-1H-[3][4]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol.[6][7] This nomenclature precisely defines the absolute configuration at each of the five stereocenters.

The absolute configuration of this compound hydrobromide was unequivocally established using the anomalous dispersion method in X-ray crystallography.[4] This technique allows for the determination of the true handedness of a chiral molecule without ambiguity.

To visualize the stereochemical relationships, a diagram of the this compound molecule with numbered chiral centers is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. The ¹H and ¹³C NMR spectra of α-dihydrolycorine have been analyzed in detail.[3] The chemical shifts and coupling constants provide valuable information about the connectivity and spatial relationships of the atoms.

Table 2: ¹H NMR Spectral Data for α-Dihydrolycorine [3]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.57 | d | 5.0 |

| H-2 | 4.27 | t | 5.0 |

| H-3 | 5.64 | d | 5.0 |

| H-4α | 2.42 | m | |

| H-4β | 3.32 | m | |

| H-5α | 2.80 | m | |

| H-5β | 3.80 | m | |

| H-7 | 6.74 | s | |

| H-10 | 6.98 | s | |

| OCH₂O | 6.02 | s | |

| H-12b | 3.50 | m |

Table 3: ¹³C NMR Spectral Data for α-Dihydrolycorine [3]

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 70.51 |

| C-2 | 71.8 |

| C-3 | 117.3 |

| C-3a | 130.0 |

| C-4 | 33.72 |

| C-5 | 52.97 |

| C-6a | 128.0 |

| C-7 | 107.8 |

| C-7a | 146.0 |

| C-8 | 146.0 |

| C-10 | 104.8 |

| C-10a | 129.0 |

| C-11 | 28.0 |

| C-12 | 60.0 |

| C-12b | 65.0 |

| OCH₂O | 101.07 |

Experimental Protocols

X-ray Crystallography

The determination of the crystal structure of this compound hydrobromide involved the following general steps:

-

Crystallization: Single crystals suitable for X-ray diffraction were grown. For small molecules like alkaloids, this is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection: A selected crystal was mounted on a goniometer and placed in an X-ray diffractometer. The crystal was cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays was directed at the crystal, and the diffraction pattern was recorded on a detector as the crystal was rotated.[8]

-

Structure Solution and Refinement: The diffraction data were processed to determine the unit cell parameters and space group. The phase problem was solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model was built into the electron density map and refined using least-squares methods to improve the fit between the calculated and observed diffraction data.[4]

-

Absolute Configuration Determination: To determine the absolute stereochemistry, the anomalous dispersion effect was utilized. This involves collecting diffraction data at a wavelength that is absorbed by one of the heavier atoms in the structure (in this case, the bromide ion). The differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) were then analyzed to establish the correct enantiomer.[4][9][10]

NMR Spectroscopy

The acquisition of ¹H and ¹³C NMR data for this compound would typically follow this protocol:

-

Sample Preparation: A few milligrams of the purified this compound sample were dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), was added for chemical shift calibration.

-

Data Acquisition: The NMR tube was placed in the spectrometer. For ¹H NMR, a standard one-pulse experiment was performed. For ¹³C NMR, a proton-decoupled experiment was used to simplify the spectrum and improve the signal-to-noise ratio.

-

2D NMR Experiments: To aid in the assignment of signals and to determine the connectivity of atoms, various two-dimensional NMR experiments were likely performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.[3]

-

-

Data Processing and Analysis: The acquired free induction decays (FIDs) were Fourier transformed to obtain the frequency-domain NMR spectra. The spectra were then phased, baseline-corrected, and referenced. The chemical shifts, multiplicities, and coupling constants were determined from the processed spectra.

Conclusion

The molecular structure and stereochemistry of this compound have been rigorously established through a combination of single-crystal X-ray diffraction and NMR spectroscopy. The pentacyclic core, with its specific arrangement of atoms and defined absolute configuration at five chiral centers, provides a detailed blueprint for understanding its biological activity. The quantitative data from these analytical techniques are indispensable for researchers in medicinal chemistry and drug discovery who aim to harness the therapeutic potential of this compound and its analogues. The experimental protocols outlined in this guide offer a foundational understanding of the methods employed for the structural elucidation of this important natural product.

References

- 1. journals.asm.org [journals.asm.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. Chemical Characterization and Cytotoxic and Antioxidant Activity Evaluation of the Ethanol Extract from the Bulbs of Pancratium maritimun Collected in Sicily - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rigaku.com [rigaku.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Jonquailine, a new pretazettine-type alkaloid isolated from Narcissus jonquilla quail, with activity against drug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Alkaloid Dihydrolycorine: A Comprehensive Technical Overview of its Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrolycorine, a saturated derivative of the prominent Amaryllidaceae alkaloid lycorine, has garnered interest for its potential therapeutic applications, notably its antihypertensive and neuroprotective properties. This technical guide provides an in-depth exploration of the discovery and historical context of this compound. It details the methodologies for its isolation and synthesis, presents a comprehensive summary of its physicochemical and spectroscopic data, and elucidates its known mechanisms of action through detailed signaling pathway diagrams. This document serves as a foundational resource for researchers engaged in the study and development of novel therapeutics derived from natural products.

Introduction

The Amaryllidaceae family of flowering plants has long been a rich source of structurally diverse and biologically active alkaloids. The investigation into these compounds dates back to 1877 with the isolation of lycorine from Narcissus pseudonarcissus. These alkaloids, characterized by their unique isoquinoline ring systems, have demonstrated a wide array of pharmacological activities, including antiviral, anticancer, and acetylcholinesterase inhibitory effects. This compound emerges as a significant derivative of lycorine, representing a promising lead compound for further pharmacological investigation.

Discovery and Historical Context

The history of this compound is intrinsically linked to that of its parent compound, lycorine. Early research on Amaryllidaceae alkaloids focused on the isolation and structural elucidation of the most abundant constituents, with lycorine being a primary subject of these studies. This compound was initially prepared as a hydrogenation product of lycorine, a process undertaken to aid in the structural determination of the parent alkaloid by removing the double bond in its pyrrolophenanthridine nucleus.

The total synthesis of (±)-dihydrolycorine was first reported in 1970 by Irie and his collaborators, a significant achievement that confirmed its structural assignment and opened avenues for the synthesis of related analogues. This seminal work provided a formal route to this class of alkaloids and has been a cornerstone for subsequent synthetic efforts in the field.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data reported for this alkaloid.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 6271-21-2 |

| Molecular Formula | C₁₆H₁₉NO₄ |

| Molecular Weight | 289.33 g/mol |

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |

| 1 | 69.1 | 4.08, d, J=3.0 |

| 2 | 71.9 | 4.15, m |

| 3 | 29.5 | 1.95, m; 2.40, m |

| 3a | 47.9 | 2.65, m |

| 4 | 53.8 | 3.25, m; 4.10, m |

| 5a | 128.1 | - |

| 6 | 107.9 | 6.55, s |

| 7 | 146.5 | - |

| 8 | 146.4 | - |

| 9 | 100.8 | 5.90, s |

| 10 | 104.5 | 6.80, s |

| 10a | 131.5 | - |

| 11 | 61.2 | 3.50, d, J=13.0; 4.35, d, J=13.0 |

| 12b | 37.2 | 2.90, m |

| OCH₂O | 101.1 | 5.92, d, J=1.5; 5.95, d, J=1.5 |

Note: NMR data is based on published literature and may vary slightly depending on the solvent and instrument used.

Experimental Protocols

Isolation of this compound from Natural Sources (General Procedure)

This compound is typically obtained via the reduction of lycorine, which is first isolated from the bulbs of plants of the Amaryllidaceae family, such as Lycoris radiata.

-

Extraction of Lycorine:

-

Dried and powdered bulbs of Lycoris radiata are macerated with an acidic aqueous solution (e.g., 0.5% sulfuric acid) or an organic solvent like ethanol.

-

The crude extract is then basified with a base (e.g., ammonium hydroxide) to a pH of 9-10 and partitioned with an organic solvent such as chloroform or ethyl acetate.

-

The organic layer, containing the crude alkaloids, is concentrated under reduced pressure.

-

Lycorine is then purified from the crude alkaloid mixture using chromatographic techniques, such as column chromatography on silica gel or alumina.

-

-

Reduction of Lycorine to this compound:

-

Purified lycorine is dissolved in a suitable solvent (e.g., ethanol or acetic acid).

-

A hydrogenation catalyst, such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), is added to the solution.

-

The mixture is then subjected to hydrogenation with hydrogen gas (H₂) at a specified pressure and temperature until the reaction is complete (monitored by TLC or HPLC).

-

The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.

-

Further purification can be achieved by recrystallization or chromatography.

-

Total Synthesis of this compound

Caption: Generalized workflow for the total synthesis of this compound.

Biological Activities and Signaling Pathways

This compound has demonstrated notable biological activities, particularly antihypertensive and neuroprotective effects.

Antihypertensive Activity

Studies have shown that this compound possesses hypotensive effects. This activity is attributed to its ability to act as an antagonist of α1-adrenergic receptors.[1] Blockade of these receptors in vascular smooth muscle leads to vasodilation and a subsequent reduction in blood pressure.

The signaling pathway initiated by the blockade of the α1-adrenergic receptor is depicted below.

Caption: this compound's antagonism of the α1-adrenergic receptor.

Neuroprotective Activity

Several Amaryllidaceae alkaloids have been investigated for their neuroprotective potential. While the specific mechanisms for this compound are still under active investigation, research on related alkaloids suggests that these compounds may exert their neuroprotective effects through the modulation of apoptotic pathways. This can involve the regulation of key proteins such as those in the Bcl-2 family and caspases. A plausible hypothetical pathway for the neuroprotective action of this compound is presented below.

Caption: Hypothetical anti-apoptotic mechanism of this compound.

Conclusion

This compound, a derivative of the historically significant Amaryllidaceae alkaloid lycorine, stands as a compound of considerable interest for modern drug discovery. Its established synthesis and known biological activities, particularly its antihypertensive and potential neuroprotective effects, provide a solid foundation for further research. This technical guide has consolidated the key information regarding its discovery, synthesis, and pharmacology, offering a valuable resource for scientists and researchers. Future investigations into the detailed molecular mechanisms of its neuroprotective actions and the development of more efficient and scalable synthetic routes will be crucial in unlocking the full therapeutic potential of this compound and its analogues.

References

Dihydrolycorine CAS number 6271-21-2 physicochemical data

An In-depth Technical Guide to the Physicochemical Properties of Dihydrolycorine (CAS 6271-21-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical data for this compound (CAS number 6271-21-2). The information is presented in a structured format to facilitate its use in research, drug development, and scientific documentation.

Chemical Identity and Properties

This compound is an alkaloid derived from plants of the Amaryllidaceae family, such as Lycoris radiata[1]. It is a derivative of lycorine and has garnered interest for its biological activities, including antihypertensive and neuroprotective effects[2].

Table 1: General and Chemical Information for this compound

| Parameter | Value | Source(s) |

| CAS Number | 6271-21-2 | [3][4] |

| Molecular Formula | C₁₆H₁₉NO₄ | [3][4] |

| Molecular Weight | 289.33 g/mol | [3][4] |

| Appearance | Solid | [3] |

| Purity | ≥98% | [3] |

| Botanical Source | Lycoris radiata (L'Her.) Herb. | [5] |

Physicochemical Data

The physicochemical properties of a compound are critical for understanding its behavior in biological systems and for formulation development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Method | Source(s) |

| Melting Point | 247 °C | Experimental | [6] |

| Boiling Point | 460.5 ± 45.0 °C | Predicted | [6] |

| UV/Vis (λmax) | 242, 290 nm | Not specified | [3] |

| logP (Octanol-Water Partition Coefficient) | 0.7 | Computed (XLogP3) | |

| logP (Octanol-Water Partition Coefficient) | 0.70310 | Experimental | [7] |

| Topological Polar Surface Area (TPSA) | 71.4 Ų | Computed | [7] |

| Hydrogen Bond Donor Count | 2 | Computed | |

| Hydrogen Bond Acceptor Count | 6 | Computed | [7] |

| Rotatable Bond Count | 1 | Computed | [7] |

| Complexity | 490 | Computed | [7] |

Table 3: Solubility Data for this compound

| Solvent | Concentration | Notes | Source(s) |

| DMSO | ~3 mg/mL | - | [3] |

| DMSO | 2.89 mg/mL (9.99 mM) | Sonication is recommended. | [8] |

| PBS (pH 7.2) | ~2.5 mg/mL | - | [3] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL (3.46 mM) | In vivo formulation. Sonication is recommended. Add solvents sequentially. | [8] |

Experimental Protocols

The following are detailed methodologies for determining key physicochemical properties, based on standard industry practices.

Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting point of a crystalline solid[9][10][11].

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[9][11]

-

Capillary tubes (closed at one end)

-

Thermometer

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, grind any coarse crystals in a mortar and pestle[10].

-